molecular formula C16H31NO4Si B13347836 (S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate CAS No. 2306254-37-3

(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate

Cat. No.: B13347836
CAS No.: 2306254-37-3
M. Wt: 329.51 g/mol
InChI Key: UIIIAHUXNIKHEH-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl ether
  • tert-Butyldiphenylsilyl ether
  • Triisopropylsilyl ether

Uniqueness

(S)-tert-Butyl 3-((tert-butyldimethylsilyl)oxy)-5-oxopiperidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and tert-butyldimethylsilyl groups. These features provide distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .

Properties

CAS No.

2306254-37-3

Molecular Formula

C16H31NO4Si

Molecular Weight

329.51 g/mol

IUPAC Name

tert-butyl (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3/t13-/m0/s1

InChI Key

UIIIAHUXNIKHEH-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC(=O)C1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)C1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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